2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a hydroxy group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multistep reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a benzylamine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzyl derivatives.
Scientific Research Applications
2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methylbenzaldehyde: Shares the hydroxy and methyl groups but differs in the core structure.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Similar pyrimidine core but different substituents.
N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the hydroxy group.
Uniqueness
2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Biological Activity
2-Hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for various therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O5, with a molecular weight of approximately 307.306 g/mol. The structural features include a hydroxyl group, a methyl group, and a carboxamide functional group, which contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these compounds are comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Properties
Compounds within this class have also been evaluated for their anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. Specific mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The antimicrobial activity of this compound has been explored against various bacterial strains. Preliminary results indicate that it exhibits bactericidal effects, potentially making it a candidate for developing new antibiotics .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites of COX enzymes or other relevant targets.
- Receptor Modulation : Altering the activity of specific receptors involved in inflammation and cancer progression.
- Signal Transduction Interference : Disrupting pathways that lead to cell growth and survival .
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated IC50 values for COX inhibition comparable to NSAIDs. |
Study 2 | Induced apoptosis in breast cancer cell lines with significant efficacy. |
Study 3 | Exhibited antimicrobial activity against Gram-positive bacteria with MIC values indicating potential as an antibiotic agent. |
Properties
IUPAC Name |
2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-5-7-13(8-6-11)10-19-16(22)14-17(23)20-15-12(2)4-3-9-21(15)18(14)24/h3-9,23H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSGYDWRJIEDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N=C3C(=CC=CN3C2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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